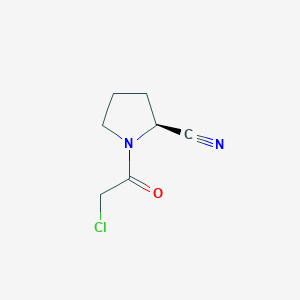

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

Vue d'ensemble

Description

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, notably Vildagliptin. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound is synthesized through the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety into the carbonitrile form via an amide intermediate. This method is advantageous due to its simplicity and high yield, making it suitable for industrial applications. The synthesis typically yields a product with over 99% purity as measured by HPLC .

DPP-IV Inhibition

The primary biological activity of this compound is its inhibition of DPP-IV, an enzyme that plays a critical role in glucose metabolism and is a target for the treatment of type 2 diabetes. DPP-IV inhibitors increase levels of incretin hormones, which help regulate blood sugar levels.

- Mechanism of Action : The compound mimics proline and incorporates a nitrile group that facilitates reversible binding to the DPP-IV active site. This results in nanomolar inhibition potency .

Case Studies

-

Comparative Studies with Vildagliptin :

- In a study comparing various analogs of this compound, compounds 1b and 1c demonstrated superior DPP-IV inhibitory activity compared to Vildagliptin at equivalent dosages (0.28 mmol/kg and 0.24 mmol/kg vs. 0.33 mmol/kg for Vildagliptin). These compounds also showed significant reductions in serum glucose levels in type 2 diabetic mice .

- Molecular Docking Studies :

Efficacy and Safety

The safety profile of this compound has been evaluated alongside its efficacy as a DPP-IV inhibitor. In preclinical trials, it demonstrated minimal side effects compared to existing treatments, making it a promising candidate for further development .

Summary of Findings

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of L-proline with chloroacetyl chloride. This reaction can be performed using various methods, including microchannel reactors that enhance efficiency and reduce environmental impact. Key synthetic routes include:

- Microchannel Reactor Method : This method allows for rapid reactions with high yields and purity, minimizing side reactions and energy consumption. The yield reported in one study reached 88.6% with a purity of 99.2% .

- Traditional Methods : Earlier methods involved more complex isolation processes and often required protective groups, making them less favorable compared to newer techniques .

DPP-IV Inhibitors

The primary application of this compound is as an intermediate in the synthesis of DPP-IV inhibitors such as Vildagliptin and Alogliptin. These inhibitors play a vital role in glucose metabolism by preventing the degradation of incretin hormones, which help regulate insulin secretion.

- Vildagliptin : A potent DPP-IV inhibitor synthesized from this compound has shown significant efficacy in lowering blood sugar levels in diabetic patients .

Case Studies

Several studies have documented the effectiveness of compounds derived from this compound:

- Study on Vildagliptin Analogues : Research demonstrated that certain analogues exhibited superior DPP-IV inhibitory activity compared to Vildagliptin itself when tested on type 2 diabetic mice .

- Molecular Docking Studies : These studies indicated that the synthesized compounds had strong binding affinities to the DPP-IV active site, correlating with their biological activity .

Recent advancements in the synthesis of this compound focus on reducing environmental impact through greener methodologies. The use of microchannel reactors not only enhances reaction efficiency but also minimizes waste and energy consumption compared to traditional methods .

Analyse Des Réactions Chimiques

2.1. Formation of Vildagliptin

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile reacts with 3-amino-1-adamantanol under basic conditions to form Vildagliptin, a potent DPP-IV inhibitor .

Reaction Pathway

-

Nucleophilic Substitution :

-

Purification :

Performance Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Yield | 82–89% | |

| Inhibitory Activity | IC₅₀ = 0.28–0.33 nM |

3.1. Nitrile Group Reactions

The nitrile moiety participates in:

-

Hydrolysis : Forms carboxylic acid derivatives under acidic or basic conditions (e.g., with H₂SO₄ or NaOH) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine, though this is rarely utilized due to competing side reactions.

3.2. Chloroacetyl Group Reactivity

The chloroacetyl group enables:

-

Nucleophilic Displacements : Reactions with amines, thiols, or alcohols to form substituted acetamides .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) for structural diversification .

Example Reaction with Thiadiazol-2-amine :

| Reactant | Conditions | Product Yield |

|---|---|---|

| Thiadiazol-2-amine | THF, 0°C to RT, 12h | 53–58% |

4.1. Thermal Stability

-

Stable up to 150°C under inert atmospheres.

-

Degrades via retro-aza-Michael addition at higher temperatures, releasing chloroacetone and pyrrolidine-2-carbonitrile.

4.2. Hydrolytic Sensitivity

Propriétés

IUPAC Name |

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWRPKBYQZOLCD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454201 | |

| Record name | (2S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207557-35-5 | |

| Record name | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207557-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.